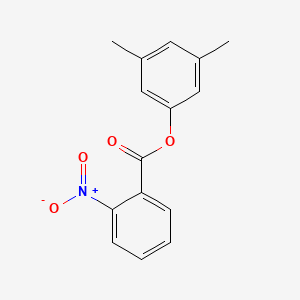
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide, also known as SB-216763, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways. By inhibiting GSK-3, N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide can modulate the activity of various downstream targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. It has also been found to enhance cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide is its specificity for GSK-3, which allows for targeted modulation of specific signaling pathways. However, its use in lab experiments may be limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the research on N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may explore its potential use in combination with other drugs for the treatment of cancer and diabetes. Finally, research may focus on the development of more soluble and less toxic derivatives of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide involves the reaction of 1H-indole-3-carboxamide with morpholine and sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under controlled conditions. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of cancer research, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-morpholin-4-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-13(11-9-14-12-4-2-1-3-10(11)12)15-21(18,19)16-5-7-20-8-6-16/h1-4,9,14H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUQRKSTRBDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-ylsulfonyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)



![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)